
Elasnin
説明
Elasnin is a recently discovered antibiofilm compound that has shown remarkable activity against methicillin-resistant Staphylococcus aureus (MRSA) biofilms . It was initially introduced as a human granulocyte elastase inhibitor with minimal toxic side effects . This compound has demonstrated potential in treating chronic obstructive lung disease caused by leukocyte elastase .
準備方法
化学反応の分析
Structural Characteristics of Elasnin
This compound’s bioactive properties stem from its α-pyrone scaffold, a six-membered lactone ring with conjugated double bonds. Key structural features include:
- A central 2-pyrone ring system.
- Hydrophobic side chains that enhance membrane permeability .
- Molecular weight of ~318.4 g/mol (empirical formula: C₁₈H₂₆O₄) .
Key Functional Groups
Mechanistic Interactions with Biofilms
This compound exerts its effects through multi-modal mechanisms, primarily targeting MRSA biofilm formation and eradication:
Biofilm Matrix Disruption
- Polysaccharide and eDNA Degradation : Confocal microscopy revealed a 70% reduction in polysaccharides and extracellular DNA (eDNA) within biofilms after this compound treatment .
- Protease Activation : Upregulates hydrolases (e.g., IsaA, LytM) that degrade adhesive proteins and extracellular polymeric substances (EPS) .
Cell Division Interference
- Virulence Factor Repression : Transcriptomic analysis showed downregulation of sarZ, a key regulator of virulence factors like adhesins and autolysins .
- Cell Wall Defects : Scanning electron microscopy (SEM) demonstrated that 70% of this compound-treated MRSA cells exhibited collapsed cell walls and incomplete division septa .
Synergistic Effects with Antibiotics
This compound sensitizes MRSA to β-lactam antibiotics by weakening cell wall integrity:
Parameter | Elasnan-Treated Cells | Untreated Cells |
---|---|---|
Penicillin G MIC | 0.8–4 μg/mL | 4–20 μg/mL |
Penicillin G MBC | 4–20 μg/mL | >100 μg/mL |
This synergy is attributed to:
- Reduced expression of cell wall synthesis proteins (Mur family) .
- Increased permeability to antibiotics due to cell wall defects .
Activity Against Resistant Strains
This compound exhibits enhanced efficacy against daptomycin-resistant MRSA (DAP-R):
Strain | MBEC (μg/mL) | Biofilm Cell Density Reduction |
---|---|---|
Wild-type MRSA | 2.5 | 15% |
DAP-R MRSA | 0.625 | 53% |
Proteomic profiling revealed that DAP-R strains exhibit:
- Lower expression of membrane/cell wall proteins (e.g., adhesins) .
- Dysregulated arginine biosynthesis pathways, weakening biofilm stability .
Ecological and Toxicological Profile
科学的研究の応用
Efficacy Against Pathogens
Elasnin has demonstrated potent activity against various bacterial strains:
- Methicillin-Resistant Staphylococcus aureus (MRSA) : this compound has been shown to effectively inhibit and eradicate biofilms formed by MRSA with low cytotoxicity and minimal risk of developing resistance. In laboratory settings, it achieved a minimum biofilm eradication concentration (MBEC) significantly lower than traditional antibiotics .
- Daptomycin-Resistant Strains : Research indicates that this compound is particularly effective against daptomycin-resistant MRSA strains. It not only eradicates biofilms but also exhibits superior activity compared to standard treatments, making it a promising candidate for clinical applications where resistant strains are prevalent .
- Marine Biofilms : Beyond its medical applications, this compound has also been found effective against marine biofilms. Its ability to inhibit biofilm formation in marine environments suggests potential applications in preventing biofouling in maritime industries .
Clinical Implications
The potential clinical applications of this compound are vast:
- Chronic Wound Management : Given its efficacy against chronic wound biofilms, this compound could be integrated into treatment protocols for chronic wounds infected with resistant bacteria .
- Combination Therapy : Due to its mechanism of enhancing the efficacy of beta-lactam antibiotics against previously resistant strains, this compound may serve as an adjuvant in combination therapies for serious infections .
Case Studies
Several studies have documented the effectiveness of this compound:
- Biofilm Eradication Study : A study published in Frontiers in Microbiology demonstrated that this compound could eradicate pre-formed MRSA biofilms with minimal cytotoxicity. The study utilized multi-omics approaches to elucidate the mechanisms involved .
- Daptomycin Resistance Analysis : Research highlighted that this compound significantly reduces biofilm density in daptomycin-resistant MRSA strains compared to wild-type strains, showcasing its superior activity through detailed proteomic analysis .
- Marine Biofouling Prevention : Another study focused on the application of this compound in marine environments, where it effectively inhibited biofilm formation by various marine bacterial strains .
作用機序
類似化合物との比較
エラズニンは、抗バイオフィルム活性も示す他の置換αピロンと構造的に類似しています . エラズニンは、ダプトマイシン耐性MRSAバイオフィルムを根絶する独自の能力を持ち、他の化合物とは異なります . 類似化合物には、以下が含まれます。
置換αピロン: これらの化合物はエラズニンと構造的な類似性を共有し、抗バイオフィルム活性を示しています.
ダプトマイシン: MRSA感染症の治療に使用される抗生物質ですが、エラズニンはダプトマイシン耐性株を根絶する上で優れた活性を示しています.
結論として、エラズニンは、様々な科学的および産業的用途において大きな可能性を秘めた有望な化合物です。その独特の特性と作用機序は、バイオフィルム関連感染症やその他の微生物の課題に対する闘いにおいて貴重なツールとなっています。
生物活性
Elasnin, a small molecule characterized by its 2-pyrone structure, has emerged as a significant compound in the field of microbiology due to its potent antibiofilm activity, particularly against methicillin-resistant Staphylococcus aureus (MRSA). This article delves into the biological activities of this compound, highlighting its mechanisms of action, efficacy in biofilm eradication, and implications for clinical applications.
This compound's primary mechanism involves the disruption of biofilm formation and the eradication of pre-formed biofilms. Recent studies have demonstrated that this compound effectively inhibits biofilm formation in MRSA with low cytotoxicity and minimal risk of resistance development. Key findings include:
- Biofilm Matrix Disruption : this compound induces destruction of the biofilm matrix in a time-dependent manner, significantly affecting cell division during the exponential growth phase by repressing virulence factor expression. This leads to cells that are more susceptible to conventional antibiotics such as penicillin G .
- Gene Regulation : The compound has been shown to influence gene expression significantly, particularly through the regulation of the sarZ gene, which is crucial for biofilm formation and virulence in MRSA .
Efficacy Against Daptomycin-Resistant Strains
Research indicates that this compound exhibits superior activity against daptomycin-resistant MRSA strains compared to wild-type strains. In these studies:
- Lower Expression of Pathogenic Proteins : Daptomycin-resistant strains showed reduced expression of key proteins involved in pathogenesis and cell adhesion after treatment with this compound. This resulted in weaker biofilm development compared to untreated controls .
- Proteomic Changes : Transcriptomic analyses revealed that this compound treatment led to significant downregulation of the mprF gene associated with resistance mechanisms, enhancing its efficacy against resistant strains .
Case Studies and Research Findings
Several studies have highlighted the biological activity of this compound through various methodologies:
- Biofilm Eradication Studies :
- Multi-Omics Approaches :
- Marine Biofilms :
Comparative Efficacy Table
特性
IUPAC Name |
3,5-dibutyl-4-hydroxy-6-(6-oxoundecan-5-yl)pyran-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H40O4/c1-5-9-13-17-21(25)18(14-10-6-2)23-19(15-11-7-3)22(26)20(16-12-8-4)24(27)28-23/h18,26H,5-17H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SNSPVFCYLPZTRZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(=O)C(CCCC)C1=C(C(=C(C(=O)O1)CCCC)O)CCCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H40O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00987589 | |
Record name | 3,5-Dibutyl-2-hydroxy-6-(6-oxoundecan-5-yl)-4H-pyran-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00987589 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
392.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
68112-21-0 | |
Record name | Elasnin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068112210 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3,5-Dibutyl-2-hydroxy-6-(6-oxoundecan-5-yl)-4H-pyran-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00987589 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。